molecular formula C24H26N2O7 B1259078 Lapidilectam

Lapidilectam

Cat. No. B1259078
M. Wt: 454.5 g/mol
InChI Key: VOHFPFMHDXIAOK-FDUHJNRSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lapidilectam is an indolyl carboxylic acid. It has a role as a metabolite.

Scientific Research Applications

Alkaloid Isolation and Structure

In a study by Awang et al. (1993), several indole alkaloids were isolated from the bark and leaves of Kopsia lapidilecta, including lapidilectam. The research focused on elucidating the structures of these alkaloids, primarily through 2D NMR analysis. This study is significant for its contribution to understanding the chemical composition and potential applications of Kopsia lapidilecta alkaloids (Awang, Sévenet, Païs, & Hadi, 1993).

Total Synthesis of Lapidilectine B

Pearson et al. (2004) described the total synthesis of Kopsia lapidilecta alkaloid lapidilectine B. The synthesis involved innovative techniques such as Smalley azido-enolate cyclization and 2-azaallyllithium [3+2] cycloaddition. This synthesis is pivotal in understanding the structural and functional aspects of these alkaloids, which could have implications in various scientific applications (Pearson, Lee, Mi, & Stoy, 2004).

Identification of Novel Alkaloids

Awang et al. (1992) identified two new indole alkaloids, lapidilectine A and B, from Kopsia lapidilecta. These alkaloids have a unique skeletal structure, which was elucidated using 2D NMR analysis. The discovery of these new alkaloids expands the scope of research in the field of natural product chemistry and their potential applications (Awang, Sévenet, Hamid, Hadi, David, & Païs, 1992).

properties

Product Name

Lapidilectam

Molecular Formula

C24H26N2O7

Molecular Weight

454.5 g/mol

IUPAC Name

trimethyl (1R,9S,16R,18R)-13-oxo-2,12-diazapentacyclo[14.2.2.01,9.03,8.012,16]icosa-3,5,7,14-tetraene-2,9,18-tricarboxylate

InChI

InChI=1S/C24H26N2O7/c1-31-19(28)16-14-22-9-8-18(27)25(22)13-12-23(20(29)32-2)15-6-4-5-7-17(15)26(21(30)33-3)24(16,23)11-10-22/h4-9,16H,10-14H2,1-3H3/t16-,22+,23+,24+/m0/s1

InChI Key

VOHFPFMHDXIAOK-FDUHJNRSSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@@]23CC[C@]14[C@](CCN2C(=O)C=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC

Canonical SMILES

COC(=O)C1CC23CCC14C(CCN2C(=O)C=C3)(C5=CC=CC=C5N4C(=O)OC)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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